4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Description
4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that belongs to the isothiazolone family. This compound is characterized by the presence of a sulfur atom in a five-membered ring, which is fused with a benzene ring. The presence of the methyl and phenyl groups at the 4 and 5 positions, respectively, adds to its unique chemical properties.
Properties
IUPAC Name |
4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-9(8-5-3-2-4-6-8)15(13,14)11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHNONSKPPAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenylisothiazole with an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazolone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-phenylisothiazol-3(2H)-one: Lacks the dioxide functionality.
5-phenylisothiazol-3(2H)-one 1,1-dioxide: Lacks the methyl group at the 4 position.
4-methylisothiazol-3(2H)-one 1,1-dioxide: Lacks the phenyl group at the 5 position.
Uniqueness
4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the methyl and phenyl groups, as well as the dioxide functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
